molecular formula C7H11NO2 B11746027 [2-(Propan-2-yl)-1,3-oxazol-5-yl]methanol

[2-(Propan-2-yl)-1,3-oxazol-5-yl]methanol

Cat. No.: B11746027
M. Wt: 141.17 g/mol
InChI Key: GHSPAJSYXWUJPP-UHFFFAOYSA-N
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Description

[2-(Propan-2-yl)-1,3-oxazol-5-yl]methanol is an organic compound with the molecular formula C7H11NO2 It features an oxazole ring substituted with a propan-2-yl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Propan-2-yl)-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanol with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

[2-(Propan-2-yl)-1,3-oxazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form the corresponding saturated compound.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of [2-(Propan-2-yl)-1,3-oxazol-5-yl]formaldehyde or [2-(Propan-2-yl)-1,3-oxazol-5-yl]carboxylic acid.

    Reduction: Formation of [2-(Propan-2-yl)-1,3-oxazolidin-5-yl]methanol.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Propan-2-yl)-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various assays for antimicrobial and anticancer activities.

Medicine

In medicine, this compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-(Propan-2-yl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The methanol group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Propan-2-yl)-1,3-oxazol-2-yl]methanol
  • [2-(Propan-2-yl)-1,3-oxazol-4-yl]methanol
  • [2-(Propan-2-yl)-1,3-oxazol-5-yl]ethanol

Uniqueness

Compared to similar compounds, [2-(Propan-2-yl)-1,3-oxazol-5-yl]methanol has a unique substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. The position of the methanol group can affect its ability to interact with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(2-propan-2-yl-1,3-oxazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)7-8-3-6(4-9)10-7/h3,5,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSPAJSYXWUJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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